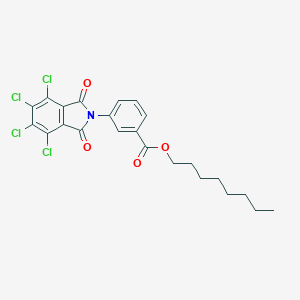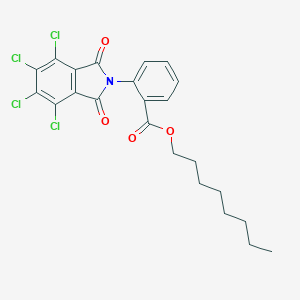
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with the molecular formula C25H35NO4 and a molecular weight of 413.5497 . This compound is known for its unique structure, which includes a decyl chain, a cyclohexyl group, and an isoindolinecarboxylate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, including the formation of the isoindolinecarboxylate core and the subsequent attachment of the decyl and cyclohexyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate can be compared with similar compounds such as:
- Decyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Decyl 2-(2,5-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate These compounds share a similar core structure but differ in the substituents attached to the isoindolinecarboxylate moiety. The unique combination of decyl and cyclohexyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C25H35NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
decyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-12-17-30-25(29)19-15-16-21-22(18-19)24(28)26(23(21)27)20-13-10-9-11-14-20/h15-16,18,20H,2-14,17H2,1H3 |
InChI Key |
GPSABZLBWRGMMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[2-(4-bromophenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate](/img/structure/B342030.png)









